molecular formula C5H5NO5S B2838751 5-Sulfo-1H-pyrrole-2-carboxylic acid CAS No. 2108834-44-0

5-Sulfo-1H-pyrrole-2-carboxylic acid

Cat. No.: B2838751
CAS No.: 2108834-44-0
M. Wt: 191.16
InChI Key: RFKFWCGDPMVBJP-UHFFFAOYSA-N
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Description

5-Sulfo-1H-pyrrole-2-carboxylic acid is a pyrrole derivative featuring a sulfonic acid (-SO₃H) substituent at the 5-position and a carboxylic acid (-COOH) group at the 2-position of the pyrrole ring. Pyrrole-based compounds are notable for their bioactivities, including antitumor and protein kinase inhibition properties . The sulfonic acid group enhances hydrophilicity and acidity, distinguishing it from other pyrrole-2-carboxylic acid derivatives. While direct crystallographic or synthetic data for this compound are absent in the provided evidence, insights can be inferred from structurally related analogs.

Properties

IUPAC Name

5-sulfo-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO5S/c7-5(8)3-1-2-4(6-3)12(9,10)11/h1-2,6H,(H,7,8)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKFWCGDPMVBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)S(=O)(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Sulfo-1H-pyrrole-2-carboxylic acid typically involves the sulfonation of 1H-pyrrole-2-carboxylic acid. One common method includes the reaction of 1H-pyrrole-2-carboxylic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and the monitoring of reaction parameters ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

5-Sulfo-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Sulfo-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which 5-Sulfo-1H-pyrrole-2-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. For example, in biochemical assays, the compound may act as an inhibitor or activator of certain enzymes. The presence of both sulfonic acid and carboxylic acid groups allows for multiple binding interactions with proteins and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Notes Source Evidence
1H-Pyrrole-2-carboxylic acid None 111.10 Forms hydrogen-bonded dimers (N–H⋯O, O–H⋯O); foundational structure for derivatives . [6]
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Methoxy (-OCH₃) at 5-position 206.18 Electron-donating group reduces acidity; synthesized in 80% yield . [2]
5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid Thiophene at 5-position 193.22 Sulfur-containing aromatic substituent; moderate hydrophobicity . [7]
5-Acetyl-1H-pyrrole-2-carboxylic acid Acetyl (-COCH₃) at 5-position 240.13 Electron-withdrawing group increases acidity; limited solubility in polar solvents . [10]
1-Methyl-5-sulfamoyl-1H-pyrrole-2-carboxylic acid Sulfamoyl (-SO₂NH₂) at 5-position 204.20 Sulfur-based substituent with amide linkage; lower acidity than sulfonic acid . [9]
5-Sulfo-1H-pyrrole-2-carboxylic acid Sulfonic acid (-SO₃H) at 5-position ~207.19 (estimated) High acidity (pKa ~1 for -SO₃H); enhanced water solubility; potential for ionic interactions. N/A

Substituent Effects on Acidity and Solubility

  • Sulfonic Acid (-SO₃H) : Strongly electron-withdrawing, leading to high acidity (pKa ~1) and exceptional hydrophilicity. This contrasts with methoxy (pKa ~4.5–5 for -COOH) and acetyl groups (pKa ~2.5–3), which offer moderate acidity .
  • Sulfamoyl (-SO₂NH₂) provides intermediate acidity and polarity compared to -SO₃H .

Crystallographic and Hydrogen-Bonding Behavior

  • Unsubstituted 1H-pyrrole-2-carboxylic acid forms centrosymmetric dimers via N–H⋯O and O–H⋯O bonds, stabilizing its crystal lattice .

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